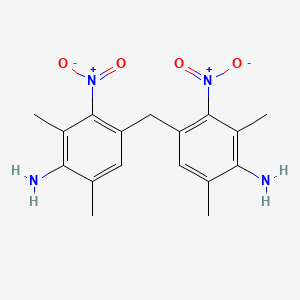
4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) is an organic compound with the molecular formula C17H20N4O4. It is a derivative of aniline, featuring two nitro groups and two methyl groups on each aromatic ring, connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
The synthesis of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) typically involves the condensation of 2,6-dimethyl-3-nitroaniline with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methylene bridge. The general reaction scheme is as follows:
Condensation Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) undergoes various chemical reactions, including:
-
Reduction: : The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Products: 4,4’-Methylenebis(2,6-dimethyl-3-aminoaniline).
-
Oxidation: : The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
-
Substitution: : The aromatic rings can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
科学的研究の応用
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent.
作用機序
The mechanism of action of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes.
類似化合物との比較
4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) can be compared with other similar compounds, such as:
4,4’-Methylenebis(2,6-dimethylaniline): Lacks the nitro groups and is used in different applications, including as a curing agent for polyurethanes.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Contains chloro and ethyl groups instead of nitro and methyl groups, used in the synthesis of polyamides and as a curing agent for epoxies.
4,4’-Methylenebis(2,6-diethylaniline): Features ethyl groups and is used in the production of elastomeric polyurethanes and other industrial applications.
The uniqueness of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) lies in its specific functional groups, which impart distinct chemical and biological properties, making it suitable for specialized applications.
特性
CAS番号 |
834902-00-0 |
|---|---|
分子式 |
C17H20N4O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
4-[(4-amino-3,5-dimethyl-2-nitrophenyl)methyl]-2,6-dimethyl-3-nitroaniline |
InChI |
InChI=1S/C17H20N4O4/c1-8-5-12(16(20(22)23)10(3)14(8)18)7-13-6-9(2)15(19)11(4)17(13)21(24)25/h5-6H,7,18-19H2,1-4H3 |
InChIキー |
BCGWYUBTTOOUTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])CC2=C(C(=C(C(=C2)C)N)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
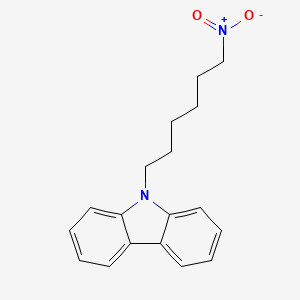
![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)

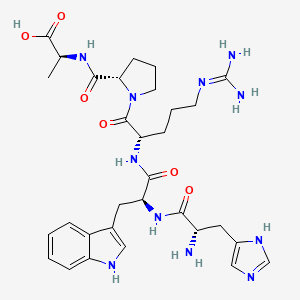
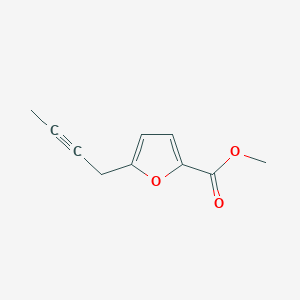
![4-{2-[(1S)-1-aminoethyl]-1,3-thiazol-4-yl}-2,6-di-tert-butylphenol](/img/structure/B12532203.png)
![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
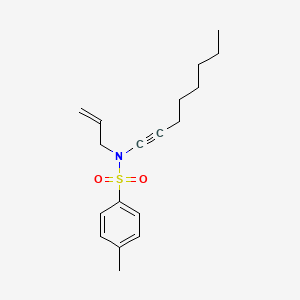
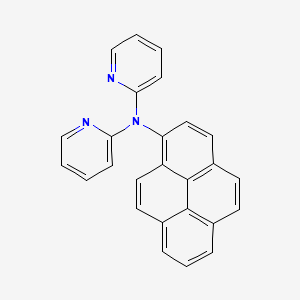
![N,N-Bis(2-hydroxyethyl)-4-{[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzenesulfonamide](/img/structure/B12532249.png)
